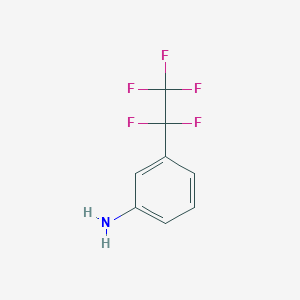

3-(1,1,2,2,2-五氟乙基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,1,2,2,2-Pentafluoroethyl)aniline is a fluorinated aniline derivative. Aniline itself is a fundamental structure in medicinal chemistry and material science, and its fluorinated derivatives often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The specific compound is not directly studied in the provided papers, but insights can be drawn from similar fluorinated anilines.

Synthesis Analysis

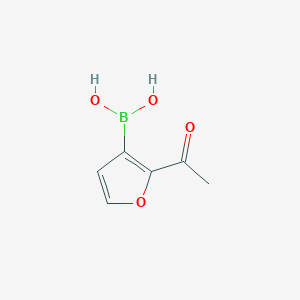

The synthesis of fluorinated anilines can be complex due to the reactivity of the fluorine atoms. Paper describes a copper/B2pin2-catalyzed difluoroacetylation of aniline via C-H activation followed by intramolecular amidation, which is a method that could potentially be adapted for the synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline. Although the paper focuses on the synthesis of 3,3-difluoro-2-oxindole derivatives, the initial steps involving the functionalization of an aniline ring are relevant.

Molecular Structure Analysis

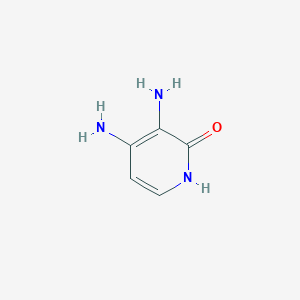

The molecular structure of fluorinated anilines is influenced by the electron-withdrawing effects of the fluorine atoms. In paper , the structural and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline were studied using spectroscopic methods and quantum chemical calculations. These studies provide insights into how the fluorine atoms affect the molecular geometry and electronic distribution, which would also be applicable to 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Chemical Reactions Analysis

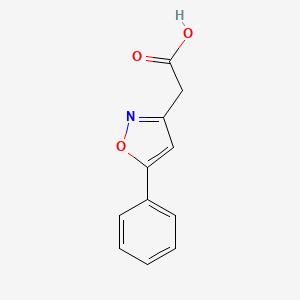

Fluorinated anilines participate in various chemical reactions, often enhanced by the presence of fluorine. For instance, paper discusses the synthesis of isoxazoles and 1,3,5-triazines from trifluoromethyl-substituted anilines. The reactivity of the trifluoromethyl group under anionic conditions is highlighted, which could be relevant when considering the reactivity of the pentafluoroethyl group in 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are significantly different from those of non-fluorinated anilines. The presence of fluorine can affect boiling points, solubility, and stability. Paper explores the vibrational characteristics and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline, providing a comparative analysis with non-fluorinated aniline. Such studies are essential for understanding the impact of fluorination on aniline derivatives, which would extend to 3-(1,1,2,2,2-Pentafluoroethyl)aniline.

科学研究应用

电化学 CO2 还原

- Talukdar 等(2020 年)的研究探索了具有侧链芳基胺官能团(包括苯胺)的铼 (I) 面-三羰基配合物作为二氧化碳 (CO2) 还原的电催化剂。这些催化剂在将 CO2 转化为一氧化碳方面显示出高效率和周转频率,证明了苯胺衍生物在 CO2 还原过程中的潜在应用 (Talukdar 等,2020 年)。

光谱和量子化学研究

- 苯胺,如三氟甲基)苯胺,因其振动、结构、热力学和电子特性而受到研究。Arjunan 等(2011 年)对三氟甲基苯胺的振动和电子特性进行了广泛的研究,突出了它们在理解分子结构和相互作用中的重要性 (Arjunan、Rani 和 Mohan,2011 年)。

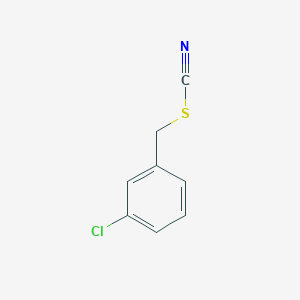

亲电芳香氟化

- 苯胺是亲电芳香氟化过程中的关键底物。Alric 等(2005 年)的一项研究重点关注苯胺的间位定向氟化,证明了给电子取代基对氟化区域选择性的影响 (Alric、Marquet、Billard 和 Langlois,2005 年)。

新型化合物的合成

- Strekowski 等(1995 年)描述了使用三氟甲基取代的苯胺合成异恶唑和 1,3,5-三嗪,展示了苯胺在生产各种化合物的合成新途径中的作用 (Strekowski、Lin、Nguyen、Redmore、Mason 和 Kiselyov,1995 年)。

聚合和材料科学

- 苯胺的聚合及其在材料科学中的应用已得到研究。例如,Kloeppner 等(2000 年)研究了空气-水界面处取代苯胺的表面行为和聚合,为开发具有特定表面性能的材料做出了贡献 (Kloeppner、Batten 和 Duran,2000 年)。

属性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVXSCTJMFIEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631330 |

Source

|

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

710-74-7 |

Source

|

| Record name | 3-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)